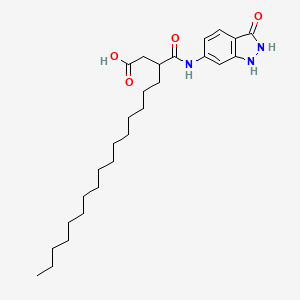

3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 288-840-6 is known as 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid. This compound is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst. This reaction proceeds under mild conditions and provides good yields .

Another approach involves the use of 2-azidobenzaldehydes and amines to form the indazole core via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

1H-Indazole: A simpler indazole derivative with similar biological activities.

2H-Indazole: Another indazole derivative with distinct chemical properties and applications.

Indole: A structurally related compound with a wide range of biological activities.

Uniqueness

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid is unique due to its specific functional groups and the presence of a long aliphatic chain

Biological Activity

3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid, with CAS number 85909-37-1, is a complex organic compound that combines a long-chain fatty acid structure with an indazole derivative. Its molecular formula is C27H43N3O4, and it has a molecular weight of approximately 473.648 g/mol. This unique structure suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to its structural components:

- Indazole Derivative : Indazole compounds are known for their varied biological effects, including anti-inflammatory and anticancer properties. The specific indazole moiety in this compound may enhance its interaction with biological targets.

- Long-chain Fatty Acid : Fatty acids play crucial roles in cellular functions and signaling pathways. The nonadecanoyl group may influence membrane fluidity and receptor interactions.

Potential Applications

Research indicates that this compound may have applications in:

- Anticancer Therapies : Preliminary studies suggest that compounds with indazole structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Agents : The compound may modulate inflammatory pathways, offering potential for treating conditions like arthritis or other inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that fatty acid derivatives often exhibit favorable absorption characteristics due to their lipophilic nature. Toxicological assessments are necessary to establish safe dosage ranges and identify any potential adverse effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dihydroindazole | C7H6N2 | Basic indazole structure without long-chain fatty acid |

| Nonadecanoic Acid | C19H38O2 | Long-chain fatty acid without indazole moiety |

| Indazole Derivatives | Varies | Many derivatives exist with varying biological activities |

The uniqueness of this compound lies in its combination of a long-chain fatty acid with an indazole structure, potentially enhancing its bioactivity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound likely involves coupling the indazole-6-amine moiety with a long-chain carboxylic acid derivative. A reflux-based approach in acetic acid with sodium acetate (as in ) could be adapted for the indazole component . For the nonadecan-1-oic acid segment, activation via carbodiimide coupling (e.g., EDC/NHS) is recommended. Optimization should focus on:

- Temperature : 60–80°C to balance reactivity and stability.

- Catalyst : Sodium acetate (0.1 mol ratio) to enhance coupling efficiency.

- Purification : Recrystallization from DMF/acetic acid mixtures to remove unreacted intermediates.

Yield improvements may require iterative adjustments to molar ratios and reaction times.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Combine HPLC-MS with deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5 from ) for quantification . Structural confirmation requires:

- NMR : 1H and 13C NMR to verify indazole ring protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 170–175 ppm).

- FT-IR : Peaks at ~1650 cm−1 (amide C=O) and ~3200 cm−1 (N-H stretch).

- Elemental Analysis : Validate empirical formula (C27H40N4O4).

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Variability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Track decomposition products using LC-MS.

- Light Sensitivity : Expose to UV/VIS light and analyze photodegradation pathways.

Advanced Research Questions

Q. What strategies are recommended for investigating interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Structural analogs from (e.g., 4-Aminoantipyrine) suggest pyrazoline-like interactions with cyclooxygenase isoforms . Design assays with:

- Target Proteins : COX-1/2 or indazole-binding kinases.

- Controls : Include known inhibitors (e.g., celecoxib) to validate specificity.

- Data Analysis : Fit binding curves using Langmuir isotherm models.

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the compound’s activity and guide experimental design?

- Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1).

- QSAR : Correlate substituent effects (e.g., chain length) with anti-inflammatory activity.

- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~5.2) and hepatotoxicity.

Q. How should researchers resolve contradictions in literature regarding the compound’s biological activity or mechanism?

- Methodological Answer : Perform meta-analysis of existing data with emphasis on:

- Assay Conditions : Compare cell lines (e.g., RAW 264.7 vs. THP-1) and concentrations.

- Analytical Rigor : Re-evaluate studies lacking isotopic internal standards (see ) .

- Reproducibility : Replicate key experiments with strict QC (e.g., ≥98% purity via HPLC).

Properties

CAS No. |

85909-37-1 |

|---|---|

Molecular Formula |

C27H43N3O4 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

3-[(3-oxo-1,2-dihydroindazol-6-yl)carbamoyl]nonadecanoic acid |

InChI |

InChI=1S/C27H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(19-25(31)32)26(33)28-22-17-18-23-24(20-22)29-30-27(23)34/h17-18,20-21H,2-16,19H2,1H3,(H,28,33)(H,31,32)(H2,29,30,34) |

InChI Key |

UTAKXHOICGSYCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.